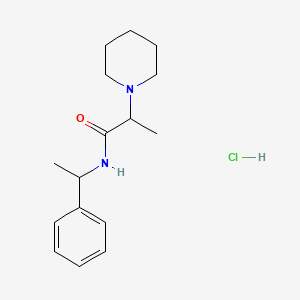![molecular formula C21H18N4O3 B4105962 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B4105962.png)
4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid
Übersicht
Beschreibung
4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid, also known as QNB, is a chemical compound that has been studied for its potential applications in scientific research. QNB is a pyrazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid acts as a competitive antagonist at the GABA receptor, binding to the receptor and preventing the binding of GABA. This results in a decrease in GABA-mediated inhibition, leading to increased neuronal activity.
Biochemical and Physiological Effects:
4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has a variety of biochemical and physiological effects, including anxiogenic effects, effects on motor coordination, and effects on learning and memory. 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has also been shown to have potential applications in the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid in lab experiments is its high potency and selectivity for the GABA receptor. However, 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid also has limitations, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are many potential future directions for research on 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its use as a tool for studying GABA receptors and other neurotransmitter systems. Additionally, there is potential for the development of new compounds based on the structure of 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid, which could have improved potency and selectivity for the GABA receptor.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. In particular, 4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has been shown to have potential applications as a tool for studying GABA receptors, which are involved in a variety of physiological processes.
Eigenschaften
IUPAC Name |
4-oxo-4-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20(8-9-21(27)28)25-19(13-17(24-25)14-4-2-1-3-5-14)15-6-7-16-18(12-15)23-11-10-22-16/h1-7,10-12,19H,8-9,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJRLHNCSKYQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4105881.png)

![N-[(2-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105896.png)
![6-amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105914.png)

![1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4105932.png)


![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105943.png)
![4-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4105949.png)

![5-[5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4105978.png)

![ethyl (2-{[2-(4-methoxyphenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4105988.png)